ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate
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Overview
Description
Ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.10592162 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azo Polymers for Reversible Optical Storage
Ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate and similar compounds have been explored for their applications in the development of azo polymers for reversible optical storage. The synthesis and copolymerization of related compounds have led to materials with significant photoinduced birefringence, which is essential for optical data storage technologies. The study demonstrated cooperative motion between the azo and side groups in amorphous polymers, enhancing the optical properties essential for high-density optical storage applications (Meng et al., 1996).
Synthesis of Tetrahydroquinoline Derivatives
Research has also focused on the synthesis of tetrahydroquinoline derivatives using compounds similar to this compound. These derivatives have potential applications in the development of new materials and chemicals with specific properties, such as photophysical or electrochemical characteristics (Bombarda et al., 1992).
Nitroxide-Mediated Photopolymerization
The compound has been part of studies aiming at nitroxide-mediated photopolymerization, showing promise in creating polymers with specific characteristics through controlled radical polymerization methods. This area of research holds potential for developing new polymeric materials with tailored properties for industrial and technological applications (Guillaneuf et al., 2010).
Copolymers Synthesis and Characterization
There has been significant interest in the synthesis and characterization of copolymers derived from this compound. These studies have focused on understanding the copolymerization behavior, monomer reactivity ratios, and the resulting material properties. This research is crucial for designing new copolymers with desired physical and chemical properties for various applications (Thamizharasi et al., 1996).
Advanced Materials Development
Further, the chemical has been involved in the development of advanced materials, such as photosensitive polymers and electrochromic devices. These studies explore the incorporation of this compound derivatives into polymers that respond to light or electrical stimuli, opening new avenues for smart materials and technologies (Reddy et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-2-25-18(22)14-7-9-15(10-8-14)19-17(21)11-6-13-4-3-5-16(12-13)20(23)24/h3-12H,2H2,1H3,(H,19,21)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODOOLJCMISLHL-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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